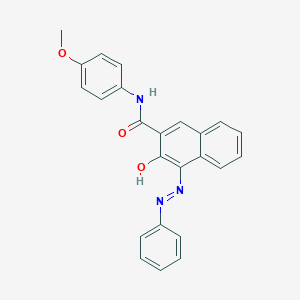

2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le citrate de fer et d'ammonium est un composé organique de formule ([NH_4]5[Fe(C_6H_4O_7)_2]). C'est un complexe de coordination constitué de fer à l'état ferrique (Fe(^{3+})), d'ions ammonium et d'ions citrate. Ce composé est connu pour sa haute solubilité dans l'eau, ce qui le distingue du citrate ferrique. Le citrate de fer et d'ammonium se présente sous forme de cristaux jaunes et est utilisé dans diverses applications, notamment les additifs alimentaires, la purification de l'eau et l'imagerie médicale {_svg_1}.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le citrate de fer et d'ammonium peut être synthétisé par plusieurs méthodes :

Réaction de l'hydroxyde ferrique avec l'acide citrique : L'hydroxyde ferrique est dissous dans l'acide citrique, puis neutralisé par l'hydroxyde d'ammonium.

Réaction du chlorure ferrique avec l'acide citrique : Le chlorure ferrique réagit avec l'acide citrique, et la solution résultante est neutralisée par l'hydroxyde d'ammonium.

Méthodes de production industrielle

En production industrielle, le citrate de fer et d'ammonium est généralement préparé par :

Chauffage de l'eau et de l'acide citrique : L'eau et l'acide citrique sont chauffés à 60 °C dans un dispositif d'agitation.

Ajout de poudre de fer : De la poudre de fer est ajoutée, et le mélange est chauffé à 80 °C sous agitation pour générer du citrate ferreux.

Oxydation par le peroxyde d'hydrogène : Le citrate ferreux est refroidi à 40 °C, et du peroxyde d'hydrogène est ajouté pour l'oxyder en citrate ferrique.

Neutralisation par l'ammoniac : De l'ammoniac est introduit pour neutraliser le composé ferrique, suivi d'une filtration, d'un élimination des impuretés et d'une concentration jusqu'à obtenir une pâte.

Séchage : La matière concentrée est séchée à 80 °C pour obtenir du citrate de fer et d'ammonium.

Analyse Des Réactions Chimiques

Le citrate de fer et d'ammonium subit diverses réactions chimiques, notamment :

Réactions d'oxydoréduction : Il peut agir comme agent réducteur pour les sels métalliques de faible activité, tels que l'or et l'argent.

Formation de complexes : Il forme des complexes de coordination avec d'autres ions métalliques, qui peuvent être utilisés dans diverses applications analytiques et industrielles.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent le ferricyanure de potassium pour le procédé au cyanotype et l'exposition à la lumière pour la photoréduction. Les principaux produits formés à partir de ces réactions comprennent les sels métalliques réduits et les ions ferreux.

Applications de la recherche scientifique

Le citrate de fer et d'ammonium a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme agent réducteur et dans la synthèse de complexes de coordination.

Industrie : Il est utilisé dans la purification de l'eau, les additifs alimentaires et le procédé photographique au cyanotype.

Mécanisme d'action

Le mécanisme d'action du citrate de fer et d'ammonium implique sa capacité à lier et à libérer des ions fer. Dans les applications médicales, il agit comme un supplément de fer en fournissant du fer biodisponible pour la synthèse de l'hémoglobine et d'autres protéines contenant du fer. Dans le procédé au cyanotype, il subit une photoréduction pour produire des ions ferreux, qui réagissent avec le ferricyanure de potassium pour former du bleu de Prusse, un pigment bleu .

Applications De Recherche Scientifique

Ammonium ferric citrate has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of ammonium ferric citrate involves its ability to bind and release iron ions. In medical applications, it acts as an iron supplement by providing bioavailable iron for the synthesis of hemoglobin and other iron-containing proteins. In the cyanotype process, it undergoes photoreduction to produce ferrous ions, which react with potassium ferricyanide to form Prussian blue, a blue pigment .

Comparaison Avec Des Composés Similaires

Le citrate de fer et d'ammonium est unique en raison de sa haute solubilité dans l'eau et de sa capacité à agir à la fois comme agent réducteur et comme supplément de fer. Les composés similaires comprennent :

Citrate ferrique : Moins soluble dans l'eau que le citrate de fer et d'ammonium.

Citrate de fer et d'ammonium : Contient du fer à l'état ferreux (Fe(^{2+})) et a des propriétés redox différentes.

Sulfate ferrique et d'ammonium : Utilisé dans des applications similaires, mais présente des propriétés de solubilité et de réactivité différentes.

La combinaison unique de solubilité, d'activité redox et de biodisponibilité du citrate de fer et d'ammonium en fait un composé polyvalent dans diverses applications scientifiques et industrielles.

Propriétés

Numéro CAS |

17947-32-9 |

|---|---|

Formule moléculaire |

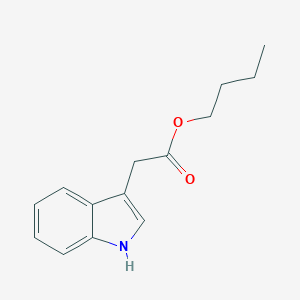

C24H19N3O3 |

Poids moléculaire |

397.4 g/mol |

Nom IUPAC |

3-hydroxy-N-(4-methoxyphenyl)-4-phenyldiazenylnaphthalene-2-carboxamide |

InChI |

InChI=1S/C24H19N3O3/c1-30-19-13-11-17(12-14-19)25-24(29)21-15-16-7-5-6-10-20(16)22(23(21)28)27-26-18-8-3-2-4-9-18/h2-15,28H,1H3,(H,25,29) |

Clé InChI |

QJRPFHLNEGGALO-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 |

SMILES canonique |

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 |

| 17947-32-9 | |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one](/img/structure/B97775.png)

![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)